N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(1E)-1-(Furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-thioacetohydrazide derivative characterized by:
- A furan-2-yl ethylidene hydrazone moiety.
- A 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole core with a sulfanyl group at position 2.
- An acetohydrazide linker.
This compound’s structure has been confirmed via spectroscopic methods (IR, NMR) and single-crystal X-ray diffraction, ensuring the (E)-configuration of the hydrazone group . Its design integrates pharmacophoric elements (triazole, trimethoxyphenyl, and hydrazone) associated with anticancer and antimicrobial activities.
Properties
Molecular Formula |
C25H25N5O5S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H25N5O5S/c1-16(19-11-8-12-35-19)26-27-22(31)15-36-25-29-28-24(30(25)18-9-6-5-7-10-18)17-13-20(32-2)23(34-4)21(14-17)33-3/h5-14H,15H2,1-4H3,(H,27,31)/b26-16+ |
InChI Key |
MZVLGIYNXWNTBS-WGOQTCKBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=CO4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structural features, including a furan ring and a triazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 431.5 g/mol. The presence of the furan and triazole rings suggests interesting electronic properties that may facilitate interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | This compound |
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The unique combination of furan and triazole rings may enhance binding affinity to these targets, leading to inhibition or activation of various biological pathways. Molecular docking studies are crucial for understanding these interactions and optimizing therapeutic potential.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar compounds within the triazole class. For instance, compounds containing triazole rings have demonstrated significant activity against a variety of pathogens. The hydrazide functional group in this compound may contribute to this activity by enhancing membrane permeability or interfering with metabolic pathways in microorganisms.
Anticancer Activity
Preliminary investigations suggest that derivatives of triazoles exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that certain triazole-containing compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitotic arrest. The specific effects of this compound on cancer cells remain to be explored comprehensively.
Study 1: Antimicrobial Evaluation
In a recent study evaluating various triazole derivatives for antimicrobial activity, this compound was tested against several bacterial strains. The compound exhibited moderate inhibitory effects comparable to standard antibiotics such as ciprofloxacin.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Triazole-Thioacetohydrazides
Key structural analogs differ in substituents on the triazole ring, hydrazone moiety, or aromatic groups. Representative examples include:
Key Observations:
Pharmacological and Physical Properties
Anticancer Activity:
- Trimethoxyphenyl Derivatives : The 3,4,5-trimethoxy motif is linked to tubulin inhibition (e.g., combretastatin analogs), suggesting potent antiproliferative effects for the target compound .
- Compound 9 : Exhibited moderate activity against cancer spheroids (IC₅₀ ~10 µM), while the target compound’s trimethoxyphenyl group may enhance potency.
Physical Properties:
- Melting Points : Electron-withdrawing groups (e.g., nitro in ) increase mp (>240°C), whereas alkyl groups (e.g., methyl in ) lower mp. The target compound’s mp is expected to exceed 200°C due to its rigid, planar structure.
- Solubility : The furan and trimethoxyphenyl groups may improve solubility in polar aprotic solvents compared to purely aromatic analogs.
Computational and Crystallographic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
